N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (molecular formula: C29H20Cl2N3OS) is a structurally complex acetamide derivative featuring:
- A 2,4-dichlorophenyl group linked via an acetamide bridge.
- A 4,5-diphenyl-1H-imidazole core with a sulfanyl (-S-) substituent at the 2-position.
Properties
Molecular Formula |
C23H17Cl2N3OS |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H17Cl2N3OS/c24-17-11-12-19(18(25)13-17)26-20(29)14-30-23-27-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,26,29)(H,27,28) |
InChI Key |
NJFSQLMHYZGTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Attachment of the Sulfanyl Group: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the sulfanyl-imidazole derivative with 2,4-dichlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The imidazole ring is known to bind to metal ions and can inhibit the activity of metalloenzymes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Position and Conformational Effects
Compound 1 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C19H17Cl2N3O2)
- Key Differences :
- Replaces the imidazole ring with a dihydropyrazol-4-yl group.
- Dichlorophenyl substitution at 3,4-positions (vs. 2,4 in the target compound).
- Structural Impact :
- Three distinct conformers in the asymmetric unit due to steric repulsion between the dichlorophenyl and pyrazol rings.
- Dihedral angles between rings range from 54.8° to 77.5°, influencing hydrogen-bonding patterns (R2<sup>2</sup>(10) dimers).
Compound 2 : N-[(4-Chlorophenyl)methyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide (C24H21N3OS)
- Key Differences :
- 4-Chlorophenylmethyl substituent instead of 2,4-dichlorophenyl.
- The absence of a second chlorine atom may alter electronic interactions with biological targets.
Heterocyclic Core Variations
Compound 3 : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Key Differences: Features a quinazolinone ring instead of imidazole.
- Biological Relevance: Quinazolinones are associated with anticonvulsant activity, suggesting divergent pharmacological applications compared to imidazole-containing analogs.
Compound 4 : N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (C19H19ClN4O3S)
- Key Differences :
- Sulfonyl (-SO2-) group replaces the sulfanyl (-S-) linker.
- 4,5-Dihydroimidazole (partially saturated) vs. fully aromatic imidazole.
Dichlorophenyl Derivatives in Agrochemicals
Compound 5 : Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Key Differences :
- Ethoxymethoxybenzamide backbone instead of imidazole-sulfanyl-acetamide.
- Functional Role :
- Used as a herbicide, highlighting the dichlorophenyl group’s utility in agrochemical design for target specificity.
Data Table: Comparative Overview
Biological Activity
N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C21H18Cl2N2S, with a molecular weight of 365.36 g/mol. The structure features a dichlorophenyl group and an imidazole derivative linked via a sulfanyl group.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. A synthesis and evaluation study reported that several imidazole-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Imidazole Compounds
| Compound Name | Gram-positive Activity (MIC μg/mL) | Gram-negative Activity (MIC μg/mL) |
|---|---|---|
| N-(2,4-dichlorophenyl)-2-thiazole | 15 | 25 |
| 4,5-Diphenyl-1H-imidazole | 10 | 20 |
| N-(2,4-dichlorophenyl)-acetamide | 12 | 22 |
MIC: Minimum Inhibitory Concentration
The compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound in developing new antibacterial agents .
Anticancer Activity
The anticancer properties of imidazole derivatives have been extensively studied. Research indicates that compounds containing the imidazole ring can induce apoptosis in cancer cells. For instance, one study reported that an analog of this compound exhibited cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity of Imidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| N-(2,4-dichlorophenyl)-acetamide | MCF-7 (Breast Cancer) | 25.72 ± 3.95 |
| 4-(1H-imidazol-2-yl)-N-(phenyl)amide | A549 (Lung Cancer) | 30.50 ± 5.10 |
| N-(2,4-dichlorophenyl)-imidazole | HeLa (Cervical Cancer) | 28.00 ± 4.20 |
IC50: Half Maximal Inhibitory Concentration
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Activity
Imidazole derivatives are also recognized for their anti-inflammatory properties. The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is crucial for their therapeutic effects.
Table 3: COX Inhibition by Imidazole Compounds
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| N-(2,4-dichlorophenyl)-acetamide | 25.91 ± 0.77 | 85.91 ± 0.23 |
| Imidazole derivative | 30.00 ± 1.50 | 90.00 ± 0.15 |
These findings suggest that this compound could be effective in treating inflammatory conditions by selectively inhibiting COX enzymes .
Q & A
Q. Q1. What are the standard synthetic methodologies for preparing N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
Answer: The synthesis typically involves coupling reactions between substituted acetamide precursors and heterocyclic thiols. For example, a similar compound (N-(2,4-dichlorophenyl)acetamide derivative) was synthesized by reacting 3,4-dichlorophenylacetic acid with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent in dichloromethane under controlled conditions (273 K, 3 hours). Post-reaction workup includes extraction, washing with NaHCO₃, and crystallization via slow evaporation of methylene chloride . Key steps include:
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
Answer:
- FT-IR : Identifies functional groups (e.g., amide C=O, S–C=S linkages).
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons from dichlorophenyl and imidazole rings) and confirms regiochemistry. For example, imidazole C2-thiol coupling produces distinct shifts at δ 7.2–8.5 ppm .
- LCMS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray crystallography (if crystals are obtained): Resolves 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. Q3. How do conformational differences in the solid state impact the compound’s reactivity or biological activity?
Answer: X-ray studies of analogous compounds reveal three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and imidazole rings ranging from 54.8° to 77.5°. These variations arise from steric repulsion and N–H⋯O hydrogen bonding, forming R₂²(10) dimeric motifs . Implications include:
- Solubility : Planar conformers may exhibit lower solubility due to tighter packing.
- Bioactivity : Conformational flexibility could influence binding to biological targets (e.g., enzymes or receptors) .
Q. Q4. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
Answer: DoE minimizes experimental runs while maximizing data quality. For example:
- Factors : Reactant stoichiometry, temperature, solvent polarity.
- Responses : Yield, purity, reaction time.
- Methodology : Central composite design (CCD) or Box-Behnken models to identify optimal conditions .
A case study using EDC-mediated coupling achieved 85% yield after optimizing pH (6.5–7.0) and temperature (275–280 K) .
Q. Q5. What role do hydrogen-bonding networks play in the compound’s crystallographic stability?
Answer: In the crystal lattice, N–H⋯O hydrogen bonds stabilize dimers (R₂²(10) motifs). For instance, molecule B in a related structure forms two N–H⋯O bonds (2.02 Å and 2.15 Å), enhancing thermal stability (m.p. 473–475 K). This network also influences mechanical properties (e.g., hardness) and dissolution kinetics .
Q. Q6. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Answer: Discrepancies may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –Cl) vs. electron-donating groups (e.g., –CH₃) altering electronic profiles.
- Assay conditions : Variations in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers).
- Structural confirmation : Ensure purity (>95%) via HPLC and validate stereochemistry with circular dichroism (CD) .
Q. Q7. What is the significance of the amide group’s planarity in structure-activity relationships (SAR)?
Answer: The planar amide group mimics natural ligands (e.g., benzylpenicillin’s β-lactam), enabling interactions with biological targets. In a related compound, the dihedral angle between the amide and dichlorophenyl ring (44.5°–56.2°) modulates steric accessibility for target binding. Modifying the amide substituents (e.g., trifluoroacetamide) could enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
